

J-104129 muscarinic M3 receptor selectivity

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Compound of Interest

Compound Name: J-104129

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An In-depth Technical Guide to the Muscarinic M3 Receptor Selectivity of **J-104129**

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104129 is a potent and selective antagonist of the muscarinic M3 receptor.[1][2] This technical guide provides a comprehensive overview of its M3 receptor selectivity, detailing its binding affinity and functional activity at the five human muscarinic receptor subtypes (M1-M5). The document outlines the experimental protocols for key assays, including radioligand binding and in vitro functional studies, to facilitate the replication and validation of these findings. All quantitative data are presented in tabular format for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 receptor subtype is predominantly expressed on smooth muscle cells and glandular tissues, where its activation leads to smooth muscle contraction and glandular secretion. Consequently, M3 receptor antagonists are a critical therapeutic class for the treatment of obstructive airway diseases and overactive bladder. **J-104129** has emerged as a highly selective M3 receptor antagonist with significant potential for therapeutic applications.[1]

Quantitative Bioactivity Profile of J-104129

The selectivity of **J-104129** is demonstrated by its differential binding affinities (K_i) and functional antagonist potencies (K_B) across the muscarinic receptor subtypes.

Table 1: Radioligand Binding Affinity of J-104129 for Human Muscarinic Receptors

Receptor Subtype	Binding Affinity (K_i , nM)
M1	19[3]
M2	490[1][3]
M3	4.2[1][2][3]
M4	Not Reported
M5	Not Reported

Data presented as the mean of multiple experiments.

Table 2: Functional Antagonist Potency of J-104129 in Isolated Rat Tissues

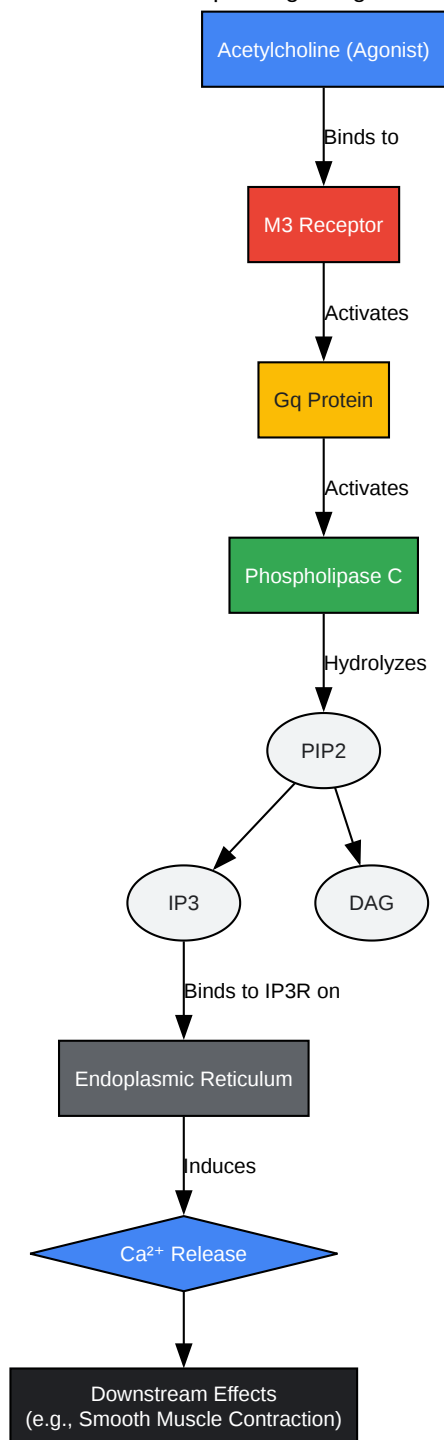
Tissue Preparation	Predominant Receptor	Functional Potency (K_B , nM)
Trachea	M3	3.3[1][3]
Right Atria	M2	170[3]

K_B values were determined by Schild analysis of the antagonism of acetylcholine-induced responses.

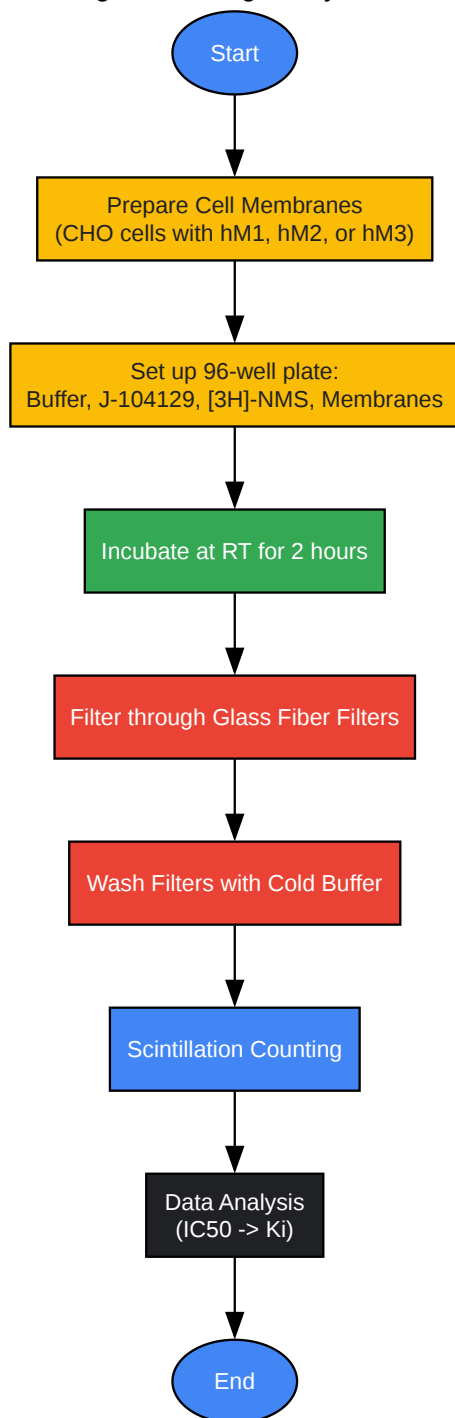
Signaling Pathways

The M3 muscarinic receptor is a Gq-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, which in turn activates various downstream signaling cascades.

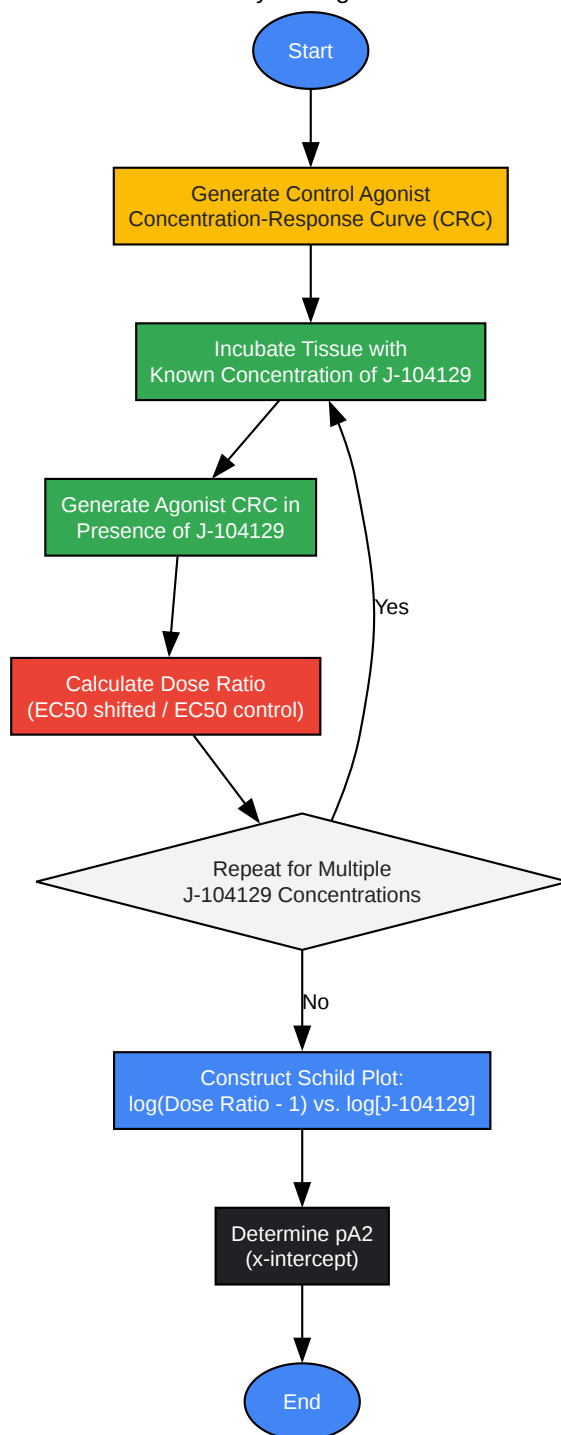
M3 Muscarinic Receptor Signaling Pathway



Radioligand Binding Assay Workflow



Schild Analysis Logical Flow

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